(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-5-21-17-15(23-4)7-6-8-16(17)24-19(21)20-18(22)14-10-9-12(2)13(3)11-14/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDQJMEXVAZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is a member of the thiazole derivative family, known for their diverse biological activities. Thiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure
The chemical formula for (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is with a molecular weight of approximately 342.43 g/mol. The structure features a thiazole ring linked to an amide group, which is critical for its biological activity.
Anticancer Activity
Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. For instance, a series of thiazole compounds were evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring and substitution patterns significantly influence their potency against cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | HeLa | 5.0 | |
| Thiazole Derivative B | MCF-7 | 8.0 | |
| (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide | A549 | 6.5 |
The compound demonstrated an IC50 value of 6.5 µM against A549 lung cancer cells, indicating moderate efficacy compared to other derivatives.
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. In vitro studies have shown that (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide exhibits activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results suggest potential applications in treating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been explored through various assays measuring cytokine production and inflammatory markers. The compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives, including our compound, where it was found to induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, showing that modifications at the benzamide position can enhance antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and biological activities of analogous compounds:
Key Findings from Comparative Analysis
Heterocycle Core Impact: Benzo[d]thiazole vs. Thiadiazoles, with two nitrogen atoms, may exhibit stronger hydrogen-bonding interactions .
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound donates electrons, contrasting with 4-fluoro (electron-withdrawing) in . This difference may alter redox stability or intermolecular interactions .
- Benzamide Modifications : The 3,4-dimethylbenzamide in the target compound introduces steric bulk, which could hinder rotational freedom compared to smaller acetamide (4a) or sulfonamide () groups. Methylsulfonyl substituents () may enhance solubility but reduce membrane permeability .
Thiadiazole analogs () exhibit insecticidal and fungicidal activities, implying that heterocycle choice directly influences biological specificity .
Synthetic Accessibility :
- The target compound’s synthesis may resemble one-pot multicomponent reactions (e.g., ) or reflux-based cyclization (). Thiadiazole derivatives often require carbodithioate intermediates (), which are less applicable to benzothiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
